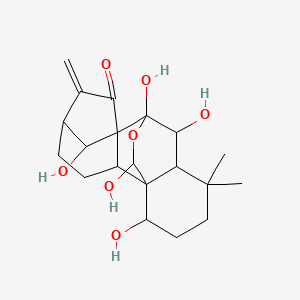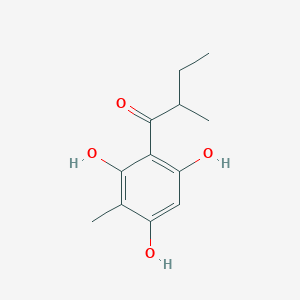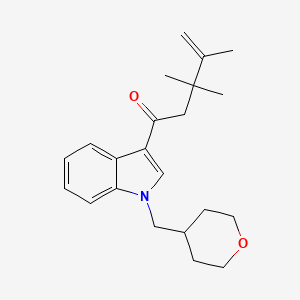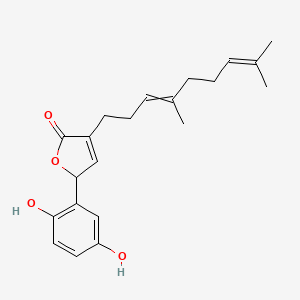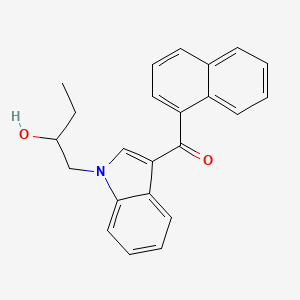
PGDM-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin DM (PGDM)-d4 contains four deuterium atoms at the 18, 18/', 19 and 19/' positions. It is intended for use as an internal standard for the quantification of PGDM by GC- or LC-mass spectrometry. PGD2 plays a pharmacological role in allergic and asthmatic anaphylaxis, normal physiological sleep and lowering of body temperature, as well as inhibits platelet aggregation and relaxes vascular smooth muscle. PGDM is a major urinary metabolite of PGD2 with a unique lower sidechain that readily undergoes reversible cyclization. It is used as a biomarker to assess endogenous production of PGD2.
Wissenschaftliche Forschungsanwendungen
Pregestational Diabetes Mellitus (PGDM) and Birth Defects
- Overview : Research has shown a significant association between PGDM and a range of birth defects, both cardiac and non-cardiac. This association is generally stronger than that seen with gestational diabetes mellitus (GDM) (Correa et al., 2008).
Tetranor PGDM as a Urinary Metabolite
- Understanding PGDM : Tetranor PGDM, a metabolite of prostaglandin D2 (PGD2), is found in urine and reflects the biosynthesis of PGD2 in both mice and humans. This is important for understanding the role of PGD2 in cardiovascular and inflammatory diseases (Song et al., 2008).
Gestational Diabetes and Adipokines
- Adipokines in PGDM : The severity of glucose intolerance in women with previous gestational diabetes mellitus (pGDM) is associated with high levels of Retinol-Binding Protein-4 (RBP4) and low levels of adiponectin, which are important markers for understanding the disease (Choi et al., 2008).
Placental Maturation in Diabetic Pregnancy
- Placental Health : There's an increased incidence of delayed villous maturation (DVM) in placentae from PGDM pregnancies compared to non-diabetic controls. This finding is relevant for understanding the impact of diabetes on fetal development (Higgins et al., 2012).
Diabetes and Congenital Heart Defects
- Heart Defects and Diabetes : Maternal PGDM is a risk factor for congenital heart defects (CHDs), and glycemic control before pregnancy can significantly reduce this risk (Simeone et al., 2015).
Role of Adipokines in Gestational Diabetes
- Adipokines Role : Adipokines and inflammatory mediators play a crucial role in glucose tolerance and insulin sensitivity dysregulation in women with pGDM (Vrachnis et al., 2012).
Clinical and Demographic Differences in Diabetes
- PGDM vs. GDM : A study revealed significant clinical morbidities and demographic factors that differ in patients with PGDM compared to those with GDM, suggesting higher morbidity associated with PGDM (Fong et al., 2014).
Eigenschaften
Molekularformel |
C16H20D4O7 |
|---|---|
Molekulargewicht |
332.4 |
InChI |
InChI=1S/C16H24O7/c17-10(6-8-16(22)23)5-7-12-11(13(18)9-14(12)19)3-1-2-4-15(20)21/h1-2,11-14,18-19H,3-9H2,(H,20,21)(H,22,23)/b2-1-/t11-,12-,13+,14+/m1/s1/i6D2,8D2 |
InChI-Schlüssel |
XSGSZQDCVYMZGQ-BNSPUNBTSA-N |
SMILES |
O[C@@H]1[C@H](C/C=CCC(O)=O)[C@@H](CCC(C([2H])([2H])C([2H])([2H])C(O)=O)=O)[C@@H](O)C1 |
Synonyme |
Prostaglandin D Metabolite-d4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



